3-Hexen-1-ol, formate
CAS No.: 2315-09-5
Cat. No.: VC4003481
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2315-09-5 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | [(E)-hex-3-enyl] formate |
| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
| Standard InChI Key | XJHQVZQZUGLZLS-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/CCOC=O |
| SMILES | CCC=CCCOC=O |
| Canonical SMILES | CCC=CCCOC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
3-Hexen-1-ol, formate is characterized by the esterification of (Z)-3-hexen-1-ol, a six-carbon alcohol with a double bond at the third position, and formic acid. The (Z)-stereoisomer (CAS 33467-73-1) features a cis configuration of the double bond, as confirmed by its IUPAC name, (Z)-3-hexenyl formate . A related isomer (CAS 2315-09-5) is documented in the NIST database, though its specific stereochemistry remains undefined . The structural distinction between isomers critically influences physicochemical properties, such as volatility and olfactory characteristics.
The compound’s InChIKey (XJHQVZQZUGLZLS-ARJAWSKDSA-N for the (Z)-isomer) provides a unique identifier for its 3D conformation . Computational models and experimental data from gas chromatography (GC) confirm that the cis configuration enhances molecular planarity, reducing steric hindrance and altering retention behavior on chromatographic columns .
Synthesis and Industrial Production
Catalytic Hydrogenation of Precursors
The synthesis of (Z)-3-hexen-1-ol, a precursor to the formate ester, involves 1,4-selective hydrogenation of conjugated dienes using chromium-based catalysts such as arene or . This method ensures high stereoselectivity, favoring the (Z)-isomer critical for flavor applications. Subsequent esterification with formic acid or its derivatives yields the formate ester. Industrial production scales this process, though annual volumes remain unspecified; the parent alcohol (cis-3-hexen-1-ol) is produced at ~30 tonnes/year .
Physicochemical Properties and Analytical Characterization
Chromatographic Behavior
Retention indices (Kovats RI) for 3-hexen-1-ol, formate vary with column polarity and temperature programs:
-
Non-polar columns: On SE-30 (150°C), the (Z)-isomer exhibits an RI of 903 .
-
Temperature-programmed analysis: Using BP-1 columns with nitrogen carrier gas, the RI rises to 912 under a gradient from 60°C to 245°C .
These values enable precise identification in complex matrices, such as essential oils or atmospheric samples.
Chemical Reactivity and Environmental Fate
Atmospheric Oxidation and Aerosol Formation
Ozonolysis of 3-hexen-1-ol, formate in the atmosphere generates reactive intermediates, including 3-hydroxypropanal (3-HPA), which undergoes hydration and oligomerization to form secondary organic aerosols (SOA) . The ester’s acetate group inhibits oligomer formation compared to the parent alcohol, as demonstrated in smog chamber experiments . For example, SOA yields from cis-3-hexenyl acetate are lower due to reduced participation in esterification reactions .
Table 1: Key Oxidation Products and Their Roles
| Product | Vapor Pressure (Torr) | Role in SOA Formation |
|---|---|---|
| 3-HPA | 9.5 | Oligomer precursor |
| 3-HPAcid | 2.1 × 10 | Particle-phase esterification |
| Acrylic acid | 7.2 × 10 | Cross-linking agent |
Degradation Pathways
Photolysis and hydroxyl radical attack dominate atmospheric degradation. The ester’s half-life under typical tropospheric conditions is estimated at <24 hours, with formic acid and CO as terminal products .
Applications in Flavor and Fragrance
Olfactory Profile
The (Z)-isomer emits a grassy-green odor reminiscent of freshly cut leaves, making it invaluable in perfumery and food flavoring . Its esterification with formic acid slightly modifies volatility, prolonging scent longevity in formulations.
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